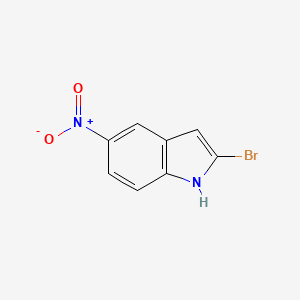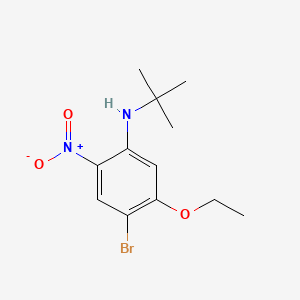
2-Brom-5-nitro-1H-Indol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-5-nitro-1H-indole” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C8H5BrN2O2 .
Synthesis Analysis
The synthesis of indole derivatives has been a significant area of research due to their biological properties and potential as pharmaceutical compounds . A variety of synthetic strategies have been employed to create indole derivatives, including the use of carboxamide moieties at positions 2 and 3, which give unique inhibitory properties to these compounds . The presence of a carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-nitro-1H-indole” is represented by the linear formula C8H5BrN2O2 . The structure of this compound can also be determined using various physical and spectroscopic methods .
Chemical Reactions Analysis
Indole derivatives, including “2-Bromo-5-nitro-1H-indole”, have been shown to inhibit the activity of various enzymes and proteins through the formation of hydrogen bonds . This inhibitory activity is due to the presence of a carboxamide moiety in the indole derivatives .
Physical And Chemical Properties Analysis
“2-Bromo-5-nitro-1H-indole” is a solid compound with a molecular weight of 241.04 .
Wissenschaftliche Forschungsanwendungen
Rolle bei der Synthese von Indolderivaten
Indolderivate sind in Naturprodukten und Medikamenten von Bedeutung . Sie spielen eine entscheidende Rolle in der Zellbiologie . Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper hat zunehmend Aufmerksamkeit erregt .
Antivirale Aktivität
Indolderivate haben sich als potenzielle antivirale Wirkstoffe erwiesen . Zum Beispiel haben 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate eine inhibitorische Aktivität gegen Influenza A gezeigt .
Entzündungshemmende Aktivität
Indolderivate besitzen auch entzündungshemmende Eigenschaften . Dies macht sie wertvoll für die Entwicklung neuer Medikamente zur Behandlung verschiedener entzündlicher Erkrankungen .
Antikrebsaktivität
Es wurde festgestellt, dass Indolderivate krebshemmende Eigenschaften besitzen . Beispielsweise wird Vinblastin, ein Indolalkaloid, zur Behandlung verschiedener Krebsarten wie Kaposi-Sarkom, Hodgkin-Lymphom, Non-Hodgkin-Lymphom und Hoden- oder Brustkrebs eingesetzt
Wirkmechanismus
The exact mechanism of action of 2-Bromo-5-nitro-1H-indole is not fully understood. However, it is believed that 2-Bromo-5-nitro-1H-indole may act as an inhibitor of several enzymes, including cyclooxygenase and lipoxygenase. In addition, 2-Bromo-5-nitro-1H-indole may act as an antioxidant, scavenging reactive oxygen species and inhibiting lipid peroxidation. 2-Bromo-5-nitro-1H-indole may also act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
2-Bromo-5-nitro-1H-indole has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 2-Bromo-5-nitro-1H-indole can inhibit the growth of several bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, 2-Bromo-5-nitro-1H-indole has been found to possess anti-inflammatory and antifungal properties. 2-Bromo-5-nitro-1H-indole has also been found to inhibit the growth of several cancer cell lines, including breast cancer and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-5-nitro-1H-indole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. In addition, 2-Bromo-5-nitro-1H-indole is non-toxic and has been found to possess a variety of biological activities. However, 2-Bromo-5-nitro-1H-indole also has some limitations for use in laboratory experiments. It is not soluble in organic solvents, and it has limited solubility in water.
Zukünftige Richtungen
2-Bromo-5-nitro-1H-indole has potential applications in a variety of fields, including cancer therapy and drug delivery. Further research is needed to better understand the mechanism of action of 2-Bromo-5-nitro-1H-indole and to explore its potential applications in the treatment of various diseases. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for 2-Bromo-5-nitro-1H-indole. Finally, further research is needed to explore the potential applications of 2-Bromo-5-nitro-1H-indole in drug delivery and to develop novel formulations of 2-Bromo-5-nitro-1H-indole for therapeutic use.
Synthesemethoden
2-Bromo-5-nitro-1H-indole can be synthesized in several ways. One method is the reaction of bromoacetic acid with nitrobenzene in the presence of a strong base, such as sodium hydroxide. The reaction yields 2-bromo-5-nitro-1H-indole as the major product. Another method involves the reaction of 2-bromobenzaldehyde and nitrobenzene in the presence of a strong base, such as sodium hydroxide. This reaction yields 2-bromo-5-nitro-1H-indole as the major product.
Eigenschaften
IUPAC Name |
2-bromo-5-nitro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-4-5-3-6(11(12)13)1-2-7(5)10-8/h1-4,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXCBMDOCDQGSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700075 |
Source


|
| Record name | 2-Bromo-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246471-11-3 |
Source


|
| Record name | 2-Bromo-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B580318.png)











